molecular formula C7H9N3O2 B12924236 1H-Imidazole, 2-cyclopropyl-1-methyl-5-nitro- CAS No. 74550-87-1

1H-Imidazole, 2-cyclopropyl-1-methyl-5-nitro-

Cat. No.: B12924236
CAS No.: 74550-87-1
M. Wt: 167.17 g/mol
InChI Key: DQOYEOYSZVBYQN-UHFFFAOYSA-N
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Description

1H-Imidazole, 2-cyclopropyl-1-methyl-5-nitro- is a nitro-substituted imidazole derivative featuring a cyclopropyl group at the 2-position and a methyl group at the 1-position.

Properties

CAS No.

74550-87-1

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

2-cyclopropyl-1-methyl-5-nitroimidazole

InChI

InChI=1S/C7H9N3O2/c1-9-6(10(11)12)4-8-7(9)5-2-3-5/h4-5H,2-3H2,1H3

InChI Key

DQOYEOYSZVBYQN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C2CC2)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

1H-Imidazole, 2-cyclopropyl-1-methyl-5-nitro- (CAS No. 74550-87-1) is a compound belonging to the imidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 1H-Imidazole, 2-cyclopropyl-1-methyl-5-nitro- is C7H10N4O2C_7H_10N_4O_2 with a molecular weight of approximately 182.18 g/mol. The structure includes a nitro group that significantly influences its biological activity.

Biological Activities

1H-Imidazole derivatives are recognized for a wide range of biological activities including:

  • Antibacterial : Several studies have demonstrated the antibacterial properties of imidazole derivatives against various pathogens.
  • Antifungal : They have shown efficacy in inhibiting fungal growth.
  • Anticancer : Some derivatives exhibit potential as anticancer agents by targeting specific cellular pathways.
  • Anti-inflammatory : Imidazole compounds can modulate inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibits growth of fungal pathogens
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production in inflammatory models

The biological activity of 1H-Imidazole, 2-cyclopropyl-1-methyl-5-nitro- is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, particularly those related to purine metabolism.
  • DNA Interaction : Some imidazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Modulation : The nitro group may facilitate the generation of ROS, which can induce cell death in cancer cells.

Case Studies

Several studies have investigated the biological activity of imidazole derivatives, including:

  • Antimicrobial Activity : A study evaluated various imidazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL for the most active compounds .
  • Anticancer Potential : Research has shown that certain imidazole derivatives can induce apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating potent activity at low concentrations (around 10 µM) .
  • Anti-inflammatory Effects : A recent study reported that imidazole compounds reduced pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting their potential as anti-inflammatory agents .

Scientific Research Applications

Antibacterial Activity

The antibacterial properties of 1H-Imidazole derivatives have been extensively studied. Research indicates that compounds containing the imidazole ring exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Synthesis of Derivatives : One study synthesized several hybrids of 1H-imidazole, including the compound , and tested their antibacterial efficacy. The hybrids demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, suggesting that modifications to the imidazole structure can enhance antibacterial potency .
  • Mechanism of Action : The mechanism by which these compounds exert their antibacterial effects often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism. For instance, derivatives like 1-methyl-5-nitro-1H-imidazole have been shown to inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers .

Therapeutic Potential

Beyond antibacterial applications, 1H-Imidazole derivatives are being explored for their potential therapeutic roles in treating various diseases:

  • Antiparasitic Activity : Certain studies have indicated that imidazole derivatives may possess antiparasitic properties, particularly against protozoan infections. The structural characteristics of these compounds allow them to interact with specific targets in parasitic organisms .
  • Cancer Research : There is ongoing research into the use of imidazole derivatives as anticancer agents. Some studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways .

Case Studies and Research Findings

Several case studies highlight the effectiveness and versatility of 1H-Imidazole derivatives:

Study ReferenceApplicationKey Findings
Foroumadi et al., 2020AntibacterialDemonstrated effective inhibition against MRSA strains with hybrid imidazoles showing zones of inhibition up to 32 mm .
Rawat et al., 2009AntiparasiticSynthesized novel conjugates with improved activity against metronidazole-resistant strains .
Recent studies (2023)Cancer therapyInvestigated the apoptotic effects on various cancer cell lines; showed promising results in cell viability assays .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and substituents of 1H-Imidazole, 2-cyclopropyl-1-methyl-5-nitro- with related compounds:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Functional Groups
1H-Imidazole, 2-cyclopropyl-1-methyl-5-nitro- 2-cyclopropyl, 1-methyl, 5-nitro C₇H₉N₃O₂ 167.17 (estimated) Nitro, cyclopropyl
1H-Imidazole, 1-methyl-5-nitro- 1-methyl, 5-nitro C₄H₅N₃O₂ 127.10 Nitro, methyl
2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde 5-nitro, benzaldehyde at 2-position C₁₀H₇N₃O₃ 217.18 Nitro, benzaldehyde
1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride 1-cyclopropylmethyl, 2-ethyl, 5-sulfonyl chloride C₉H₁₃ClN₂O₂S 248.73 Sulfonyl chloride, cyclopropylmethyl
1H-Imidazole, 5-methyl-1-propyl 5-methyl, 1-propyl C₇H₁₂N₂ 124.18 Methyl, propyl
Ethyl 2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]acetate 5-nitro, hydroxymethyl, ester C₈H₁₁N₃O₅ 229.19 Nitro, hydroxymethyl, ester
Key Observations:
  • Cyclopropyl vs. This effect is observed in drug design, where cyclopropane moieties improve pharmacokinetic profiles .
  • Nitro Group Position : All compounds share a nitro group, but its position (5-position in imidazole rings) influences electronic distribution. For example, in 2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde , the nitro group enhances electrophilic reactivity, enabling applications in pharmaceuticals and materials.

Physicochemical Properties

Property 1H-Imidazole, 1-methyl-5-nitro- 1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride Ethyl ester derivative
logP (octanol/water) 0.328 Not reported Not reported
Density (g/cm³) Not reported 1.51 (predicted) Not reported
Boiling Point (°C) Not reported 409.8 (predicted) Not reported
pKa Not reported 1.27 (predicted) Not reported
Insights:
  • The target compound’s logP is expected to be higher than 0.328 (for 1-methyl-5-nitro-imidazole ) due to the hydrophobic cyclopropyl group.
  • Sulfonyl chloride derivatives (e.g., ) exhibit higher predicted boiling points (409.8°C) due to increased molecular weight and polarity.

Hydrogen Bonding and Crystal Packing

The nitro group’s ability to act as a hydrogen-bond acceptor (as discussed in ) likely affects the solubility and crystallization behavior of the target compound. Compared to non-polar substituents (e.g., propyl in ), the nitro group may enhance intermolecular interactions, reducing solubility in apolar solvents.

Preparation Methods

Bromination and Alkylation of Nitroimidazole

  • Starting from 4(5)-nitroimidazole, bromination is performed using elemental bromine in aqueous media with sodium hydrogen carbonate as a buffer.
  • This reaction yields a mixture of 2,4(5)-dibromo-5(4)-nitroimidazole isomers.
  • Subsequent alkylation with dimethyl sulfate in dimethylformamide (DMF) introduces the methyl group at the N-1 position, producing 2,4-dibromo-1-methyl-5-nitroimidazole with an overall yield of approximately 71%.

Table 1: Bromination and Alkylation Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Bromination Br2, H2O, NaHCO3, 0 °C to 65 °C, 6 h 80 Formation of dibromo-nitroimidazole mixture
Alkylation Dimethyl sulfate, DMF, room temperature 71 (overall) Produces 1-methylated dibromo derivative

Introduction of Cyclopropyl Group via Cross-Coupling

  • The 2,4-dibromo-1-methyl-5-nitroimidazole intermediate serves as a substrate for regioselective Suzuki-Miyaura cross-coupling reactions.
  • Using cyclopropylboronic acid or cyclopropyl halides under palladium catalysis, the bromine at the 2-position is selectively replaced by the cyclopropyl group.
  • Typical catalysts include Pd(OAc)2 or Pd(PPh3)4 with bases such as sodium carbonate in mixed solvents (DME/EtOH/H2O).
  • Microwave irradiation at controlled temperatures (60–110 °C) for 1–2 hours enhances reaction efficiency and selectivity.

Research Findings and Optimization Notes

  • Reaction temperature and time are critical to minimize side reactions such as N-oxide formation.
  • The regioselectivity of the Suzuki-Miyaura coupling favors substitution at the 2-position over the 4-position under optimized conditions.
  • Sequential one-pot reactions combining Suzuki-Miyaura and Sonogashira couplings have been developed for further functionalization, demonstrating the versatility of the synthetic route.
  • Yields for the final 2-cyclopropyl-1-methyl-5-nitroimidazole compound typically range from 60% to 80% after purification.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%)
1 Bromination 4(5)-Nitroimidazole Br2, NaHCO3, H2O, 0–65 °C, 6 h 2,4-Dibromo-5-nitroimidazole mixture 80
2 Alkylation 2,4-Dibromo-5-nitroimidazole Dimethyl sulfate, DMF 2,4-Dibromo-1-methyl-5-nitroimidazole 71 (overall)
3 Suzuki-Miyaura Coupling 2,4-Dibromo-1-methyl-5-nitroimidazole Pd catalyst, Na2CO3, cyclopropylboronic acid, DME/EtOH/H2O, 60–110 °C, MW 2-Cyclopropyl-1-methyl-5-nitroimidazole 60–80

Q & A

Q. How can comparative crystallography improve polymorph screening?

  • Methodological Answer : SC-XRD of polymorphs (e.g., monoclinic vs. orthorhombic systems) reveals stability differences. Pair with DSC to map melting points and solubility profiles. Solvent-drop grinding experiments screen for metastable forms .

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